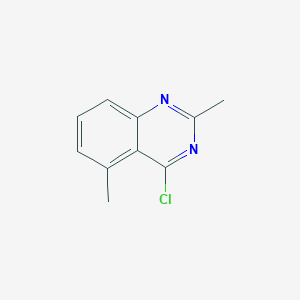4-Chloro-2,5-dimethylquinazoline
CAS No.: 147006-57-3
Cat. No.: VC3862177
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 147006-57-3 |
|---|---|
| Molecular Formula | C10H9ClN2 |
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 4-chloro-2,5-dimethylquinazoline |
| Standard InChI | InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 |
| Standard InChI Key | YDKQDRVHPQVDJR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
The quinazoline core consists of a bicyclic system with nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 5 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography data confirm that the chlorine atom at position 4 and methyl groups at positions 2 and 5 adopt a planar configuration, minimizing steric hindrance while enhancing electrophilicity at C4 .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.64 g/mol | |
| Melting Point | 96–100°C | |
| Boiling Point | 234.4°C (predicted) | |
| Density | 1.246 g/cm³ (predicted) | |
| Solubility | Soluble in chloroform, DMSO | |
| pKa | 1.51 (predicted) |
The compound’s low solubility in aqueous media (≤1 mg/mL) necessitates organic solvents like dimethyl sulfoxide (DMSO) for biological assays . Its logP value of 2.8 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .
Synthetic Methodologies
Cyclization-Chlorination Approach
The most common synthesis involves a two-step process:
-
Cyclization: Anthranilic acid reacts with formamide under reflux to form 4-hydroxyquinazoline .
-
Chlorination: Treatment with phosphorus pentachloride () and phosphorus oxychloride () replaces the hydroxyl group with chlorine, yielding 4-chloro-2,5-dimethylquinazoline .
Reaction Scheme:
This method achieves yields of 65–75%, with purity >95% confirmed via HPLC .
Alternative Routes
-
Palladium-Catalyzed Coupling: Bromine or iodine substituents at position 8 enable Suzuki-Miyaura cross-coupling for advanced derivatives .
-
Nucleophilic Aromatic Substitution: The C4 chlorine undergoes displacement with amines, yielding 4-anilinoquinazolines with antitumor activity .
Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 4 is highly reactive due to the α-nitrogen effect, which polarizes the C–Cl bond. This facilitates nucleophilic substitution with:
-
Amines: Produces 4-aminoquinazolines, pivotal in kinase inhibitor development .
-
Thiols: Forms sulfhydryl derivatives for probing enzyme active sites .
Metal-Catalyzed Reactions
-
Buchwald-Hartwig Amination: Palladium catalysts couple aryl halides with amines, enabling diversification of the quinazoline core .
-
Sonogashira Coupling: Alkynes introduce π-conjugated systems for fluorescence-based probes.
Biological Activity and Mechanisms
Anticancer Properties
4-Chloro-2,5-dimethylquinazoline derivatives exhibit potent antiproliferative effects against:
Mechanism: Tubulin polymerization inhibition disrupts microtubule dynamics, arresting cells in the G2/M phase . Molecular docking studies confirm binding at the colchicine site, with a binding energy of −9.2 kcal/mol .
Antiviral Applications
In patent AU2015359624B2, 4-chloro-2,5-dimethylquinazoline serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives inhibiting respiratory syncytial virus (RSV) replication .
Kinase Inhibition
Structural analogs demonstrate activity against EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC values <100 nM .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Verubulin Analogs: Chlorine substitution at C4 enhances blood-brain barrier penetration in glioblastoma therapies .
-
Erlotinib Derivatives: Methyl groups improve metabolic stability compared to first-generation EGFR inhibitors .
Material Science
Quinazoline-based metal-organic frameworks (MOFs) exploit the compound’s rigidity for gas storage applications.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD) | 320 mg/kg (rat, oral) |
| Skin Irritation | Moderate (OECD 404) |
| Ocular Hazard | Severe (GHS Category 1) |
Future Directions
-
Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor selectivity.
-
Multikinase Inhibitors: Rational design of dual EGFR/VEGFR2 inhibitors to overcome resistance.
-
Green Synthesis: Catalytic methods using ionic liquids to reduce reliance on .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume